
2-(1,4-Diazepan-1-yl)-1-morpholinoethanone
Descripción general
Descripción
2-(1,4-Diazepan-1-yl)-1-morpholinoethanone (DME) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that has been used in a wide range of experiments, including studies of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-(1,4-Diazepan-1-yl)-1-morpholinoethanone has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein folding, and DNA binding. It has also been used to study the effects of drugs on the nervous system and as a tool to study the effects of environmental pollutants on cellular physiology. Additionally, 2-(1,4-Diazepan-1-yl)-1-morpholinoethanone has been used to study the effects of aging on the brain, investigate the role of inflammation in disease, and to study the effects of environmental toxins on the immune system.
Mecanismo De Acción
The mechanism of action of 2-(1,4-Diazepan-1-yl)-1-morpholinoethanone is not fully understood. However, it is believed that 2-(1,4-Diazepan-1-yl)-1-morpholinoethanone acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, 2-(1,4-Diazepan-1-yl)-1-morpholinoethanone has been shown to bind to DNA and proteins, which may explain its ability to affect cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(1,4-Diazepan-1-yl)-1-morpholinoethanone are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, 2-(1,4-Diazepan-1-yl)-1-morpholinoethanone has been shown to bind to DNA and proteins, which may explain its ability to affect cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,4-Diazepan-1-yl)-1-morpholinoethanone has several advantages for lab experiments, including its low cost, ease of synthesis, and ability to bind to DNA and proteins. Additionally, 2-(1,4-Diazepan-1-yl)-1-morpholinoethanone is a versatile compound that can be used in a variety of experiments. However, there are some limitations to using 2-(1,4-Diazepan-1-yl)-1-morpholinoethanone in lab experiments, such as its instability in aqueous solutions and its potential to interfere with other experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-(1,4-Diazepan-1-yl)-1-morpholinoethanone. These include further studies of its mechanism of action, its effects on aging and inflammation, and its potential to be used as a tool to study the effects of environmental toxins on the immune system. Additionally, 2-(1,4-Diazepan-1-yl)-1-morpholinoethanone could be used to study the effects of drugs on the nervous system and to investigate the role of inflammation in disease. Finally, further research could be done to explore the potential of using 2-(1,4-Diazepan-1-yl)-1-morpholinoethanone as a therapeutic agent.
Propiedades
IUPAC Name |
2-(1,4-diazepan-1-yl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c15-11(14-6-8-16-9-7-14)10-13-4-1-2-12-3-5-13/h12H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLCKLIXKKMQTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Diazepan-1-yl)-1-morpholinoethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



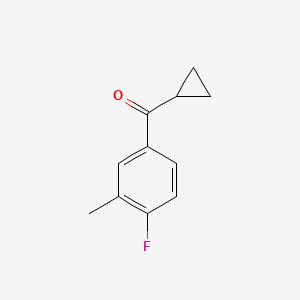

![6-Amino-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-1,4-benzoxazin-3-one](/img/structure/B3033300.png)
![3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]-2-methylpropanoic acid](/img/structure/B3033302.png)
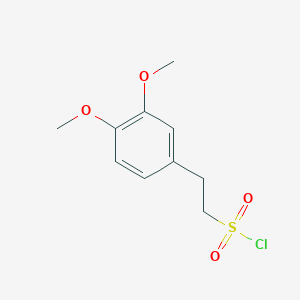
![2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3033307.png)
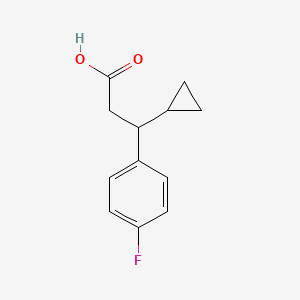
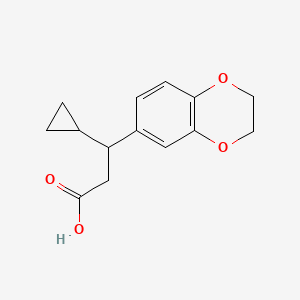
![6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033311.png)
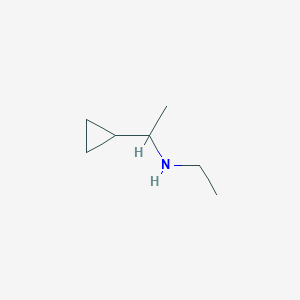
![1-[(3,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B3033318.png)


![3-[4-(Cyclopentylsulfamoyl)phenyl]propanoic acid](/img/structure/B3033321.png)